5-O-Methylbiochanin A
Description
Contextualization within Isoflavone (B191592) Research
5-O-Methylbiochanin A is an O-methylated isoflavone, a class of naturally occurring phytochemicals known as flavonoids. Isoflavones are widely distributed in the plant kingdom, with a significant presence in the legume family (Leguminosae). researchgate.net They are structurally similar to estrogens, which allows them to exert estrogenic or antiestrogenic effects, and are often referred to as phytoestrogens. nih.gov
The core structure of isoflavones consists of two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic ring (C). mdpi.com Well-known isoflavones include genistein (B1671435), daidzein (B1669772), and biochanin A. wikidata.orgresearchgate.net this compound is a derivative of biochanin A, specifically a methoxy (B1213986) derivative. The addition of a methyl group at the 5-position of the biochanin A structure results in this compound. biosynth.com This structural modification, particularly the presence of the methoxy group, can influence the compound's lipophilicity, potentially affecting its bioavailability and how it interacts with biological targets.
Research into isoflavones has been extensive, driven by their potential health benefits, including their roles in managing menopausal symptoms and their antioxidant, anti-inflammatory, and anticancer properties. medchemexpress.com Much of the research has focused on the more common isoflavones like genistein and daidzein. nih.gov However, there is growing interest in less common derivatives like this compound to understand how structural modifications impact biological activity.
Significance of Investigating this compound
The scientific interest in this compound stems from its potential biological activities, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The methoxy group at the 5-position is thought to contribute to its electron-donating ability, which may enhance its capacity to neutralize reactive oxygen species (ROS), thus contributing to its antioxidant effects.
Furthermore, the unique structure of this compound makes it a valuable compound in synthetic organic chemistry, where it can serve as a precursor for the synthesis of other bioactive compounds. Its potential to modulate various cellular pathways involved in inflammation, oxidative stress, and cell proliferation makes it a candidate for further investigation in medicine and biology.
Current Research Landscape and Knowledge Gaps
The current research on this compound has primarily focused on its isolation from natural sources and the exploration of its pharmacological effects through in vitro and in vivo studies. For instance, it has been isolated from the leaves and stems of Echinospartum horridum along with other known isoflavones. researchgate.netresearchgate.net
While studies have demonstrated its potential in various therapeutic areas, there are still significant knowledge gaps. Industrial production methods for this compound are not well-documented. Although microbial O-methylation of isoflavones has been observed, specific pathways for the 5-O-methylation of biochanin A remain largely unexplored. Furthermore, while the biological activities have been investigated, more comprehensive studies are needed to fully elucidate the mechanisms of action and to establish its long-term safety and efficacy for potential clinical applications.
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Research Findings |
|---|---|
| Antioxidant | Scavenges free radicals and reduces oxidative stress. The methoxy group is believed to enhance its ability to neutralize reactive oxygen species (ROS). |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes. |
| Anticancer | Shows selective cytotoxicity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. |
| Neuroprotective | Potential to protect nerve cells from damage. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQULYXWXRNRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558762 | |
| Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68939-22-0 | |
| Record name | 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Botanical Sources of 5-O-Methylbiochanin A
This section details the specific plant species from which this compound has been identified and isolated.
Identification in Echinospartum horridum
The first documented isolation of this compound was from the plant Echinospartum horridum (Vahl) Rothm., a thorny shrub belonging to the Fabaceae family. nih.govplantaedb.com A 1978 study published in Phytochemistry first described it as a new natural isoflavone (B191592). tandfonline.comunirioja.esresearchgate.net This plant, native to the Pyrenees and parts of the French Massif Central, is known to be rich in various isoflavones, including daidzein (B1669772), formononetin (B1673546), genistein (B1671435), and biochanin A. nih.gov The identification of this compound added to the known phytochemical profile of this species. The isolation was a significant finding, as it introduced a new member to the family of methylated isoflavones found in nature.
Isolation from Apios americana
Apios americana Medik., also known as the American groundnut or potato bean, is a perennial vine of the Fabaceae family native to North America. wikipedia.orginterwovenpermaculture.com Its tubers are a known source of various isoflavones, and research has been conducted to identify these compounds. wikipedia.orgtandfonline.com Studies have successfully isolated several unique isoflavone aglycones from the tubers of Apios americana, including barpisoflavone A, 2′-hydroxygenistein, 5-methylgenistein, and gerontoisoflavone A, after enzymatic hydrolysis of the crude extract. tandfonline.comtandfonline.com While the plant is a rich source of isoflavones like genistein, and its extracts have been analyzed using techniques like reversed-phase HPLC, the direct isolation of this compound from Apios americana is not explicitly documented in the reviewed scientific literature. tandfonline.comwikipedia.org The focus of studies on this plant has primarily been on other isoflavone derivatives. tandfonline.comresearchgate.net
Other Documented Plant Occurrences
Beyond its initial discovery in Echinospartum horridum, this compound and its isomers have been identified in other members of the Leguminosae (Fabaceae) family, which is a vast family of flowering plants. wikipedia.orgrosj.orgphcogrev.comnih.gov The compound 8-C-geranyl-7-O-methylbiochanin A, a derivative, was isolated from the roots of Dalbergia paniculata, highlighting the structural diversity of methylated isoflavones within the genus. researchgate.net The isoflavone class, in general, is characteristic of this plant family, which includes economically important plants like soybeans, chickpeas, and lentils. rosj.org
Advanced Isolation Techniques for this compound
The purification of this compound from crude plant extracts requires sophisticated separation methodologies to isolate the compound from a complex mixture of similar phytochemicals. Modern chromatography is central to this process.
High-Performance Liquid Chromatography (HPLC): This is a fundamental tool for the analysis and purification of isoflavones. nih.govresearchgate.netdrawellanalytical.com Preparative HPLC, which handles larger sample loads than analytical HPLC, is commonly used for isolating specific compounds. scialert.netthermofisher.com The process typically involves a reversed-phase column (e.g., C18) where compounds are separated based on their hydrophobicity. scialert.netnih.gov A gradient elution, often using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier (e.g., acetic or formic acid), is employed to effectively resolve the different components of the extract. scialert.netmdpi.com Fractions are collected and can be further purified to yield the target compound with high purity.
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the preparative separation of isoflavones from plant extracts. nih.govrsc.org HSCCC avoids the irreversible adsorption of the sample onto a solid support matrix that can occur in other forms of chromatography. By selecting an appropriate two-phase solvent system, crude extracts can be separated to yield multiple pure compounds, including isoflavones, in a single run. rsc.org This method is valued for its high sample loading capacity and recovery.
Biotransformation: This technique utilizes microorganisms or their enzymes to modify chemical compounds. researchgate.net While not a direct isolation method from a plant, biotransformation can be used to produce specific isoflavones that are rare in nature or difficult to isolate. semanticscholar.orgnih.gov For instance, microorganisms can perform reactions like O-methylation on precursor isoflavones. semanticscholar.org Studies have shown that certain fungi and bacteria can transform common isoflavones like genistein and daidzein into their methylated or glycosylated derivatives. nih.govfermalogic.com These biotechnological methods offer a promising route for producing specific isoflavone derivatives like this compound in quantities sufficient for research. nih.gov
| Technique | Principle | Application in Isoflavone Isolation | Key Advantages |
| Preparative HPLC | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase (e.g., C18) under high pressure. nih.govscialert.net | Isolation of individual isoflavone aglycones and glycosides from complex plant extracts. scialert.netnih.gov | High resolution, high purity of isolated compounds, well-established methodology. thermofisher.com |
| HSCCC | Liquid-liquid partition chromatography without a solid support matrix. Separation is based on the differential partitioning of solutes between two immiscible liquid phases. nih.govrsc.org | Simultaneous preparative separation of multiple isoflavones from crude extracts of sources like Pueraria lobata. rsc.org | No irreversible adsorption, high sample recovery, large-scale separation capability. rsc.org |
| Biotransformation | Use of microbial cells or enzymes to catalyze specific chemical modifications (e.g., methylation, glycosylation) on a substrate molecule. researchgate.netnih.gov | Production of specific or novel isoflavone derivatives from more abundant precursors. semanticscholar.orgnih.gov | Can produce rare compounds, environmentally friendly ("green chemistry") approach. semanticscholar.org |
Biosynthesis and Biotransformation Research
Proposed Biosynthetic Pathways of 5-O-Methylbiochanin A
The biosynthesis of isoflavonoids, including this compound, is a complex process primarily occurring in leguminous plants. frontiersin.orgfrontiersin.org The pathway originates from the general phenylpropanoid pathway, which produces a vast array of plant secondary metabolites. frontiersin.org The journey begins with the amino acid L-phenylalanine, which undergoes a series of enzymatic reactions to form the flavanone (B1672756) intermediate, naringenin. frontiersin.orgfrontiersin.org
In the specific branch leading to isoflavones, the key enzymatic step is catalyzed by isoflavone (B191592) synthase (IFS). frontiersin.orgfrontiersin.orgnih.gov This enzyme facilitates the migration of the B-ring from the second to the third position of the C-ring on a flavanone precursor, creating a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgnih.gov Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the core isoflavone structures. frontiersin.orgnih.gov For instance, in soybeans, this dehydration step can convert 4′-methoxylated 2-hydroxyisoflavanones into biochanin A. frontiersin.orgnih.gov
Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) serves as the direct precursor to this compound. The final step in the proposed biosynthesis is the specific methylation of the hydroxyl group at the C-5 position of biochanin A. While natural 7-hydroxy-5-O-methyl compounds are relatively rare, a laboratory synthesis has been developed that mirrors this proposed final step. researchgate.net This synthetic route involves protecting the 7-hydroxy group of biochanin A, followed by the methylation of the 5-hydroxy group, and subsequent deprotection to yield this compound. researchgate.net This chemical synthesis supports the proposed biosynthetic step of regioselective O-methylation at the C-5 position. researchgate.net
In Vitro Biological Activity Investigations
Estrogenic and Androgenic Receptor Modulation Studies
The interaction of 5-O-Methylbiochanin A with estrogen and androgen receptors is a key area of research to understand its potential as a phytoestrogen and its influence on hormonal signaling pathways.
Estrogen Receptor Binding Activities
The ability of a compound to bind to estrogen receptors (ERs), such as ERα and ERβ, is the initial step in eliciting an estrogenic or antiestrogenic response. mdpi.com The binding affinity is typically determined through competitive binding assays, where the compound's ability to displace a radiolabeled estrogen, like estradiol, from the receptor is measured. nih.gov This provides quantitative data, often expressed as an IC50 value (the concentration of the compound that displaces 50% of the bound radioligand) or as a relative binding affinity (RBA) compared to estradiol.
At present, specific quantitative data on the binding affinity of this compound for either ERα or ERβ is not available in the reviewed literature.
Estrogen Partial Agonistic Activities
Beyond simple binding, it is crucial to determine the functional outcome of this interaction. A compound may act as a full agonist, mimicking the natural ligand (e.g., estradiol), a partial agonist with a weaker response, or an antagonist, blocking the receptor. oncohemakey.com This is often assessed using reporter gene assays in cell lines, where receptor activation leads to the expression of a measurable protein like luciferase. bmbreports.org Partial agonists can induce a response that is lower than that of the endogenous hormone. dovepress.com
Detailed studies quantifying the partial agonistic activity of this compound on estrogen receptors are not sufficiently documented in the current body of scientific literature.
Androgen Receptor Binding Activities
Similar to estrogen receptors, the androgen receptor (AR) is a nuclear receptor that mediates the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). wikipedia.org Compounds can be evaluated for their ability to bind to the AR and either mimic (agonist) or block (antagonist) the action of natural androgens. nih.govoecd.org This is critical for understanding any potential endocrine-disrupting effects. oecd.org
Specific research detailing the binding affinity or functional activity of this compound at the androgen receptor is not found in the currently available scientific reports.
Antioxidant Potential Research
The capacity of a compound to counteract oxidative stress is a significant aspect of its biological profile. This is often evaluated through its ability to neutralize free radicals and to influence the cell's own antioxidant defense systems. researchgate.netmdpi.com
Free Radical Scavenging Activity (e.g., DPPH assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess the free-radical scavenging ability of a compound. mdpi.comprotocols.ionih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. researchgate.netnih.gov The activity is typically reported as an IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Specific IC50 values or percentage inhibition data from DPPH assays for this compound are not detailed in the reviewed literature.
Cellular Antioxidant Response
Beyond direct radical scavenging, a compound may exert antioxidant effects by modulating cellular pathways. amegroups.org A key mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of various antioxidant and detoxification enzymes. mdpi.comnih.gov Investigating a compound's effect on the expression of these enzymes, such as heme oxygenase-1 (HO-1) or catalase, in cell culture provides insight into its ability to bolster cellular defenses against oxidative stress. nih.govfrontiersin.org
Studies specifically examining the effect of this compound on cellular antioxidant response pathways, including the Nrf2 system, are not presently available in the scientific literature.
Enzyme Inhibition Assays
Enzyme inhibition is a key area of investigation for understanding the therapeutic potential of various compounds. This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic and signaling pathways.
α-Glucosidase Inhibitory Activity
α-Glucosidase is a crucial enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. scielo.brrsc.org Studies have shown that isoflavones, a class of compounds to which this compound belongs, can exhibit α-glucosidase inhibitory activity. tandfonline.com For instance, research on isoflavone (B191592) aglycones from Apios americana Medik, which are structurally related to this compound, demonstrated moderate α-glucosidase inhibitory activities. tandfonline.com While direct, extensive research on this compound's specific α-glucosidase inhibitory capacity is still emerging, the activity of related isoflavones suggests its potential in this area.
Acarbose is a commonly used α-glucosidase inhibitor for comparison in these studies. scielo.brmdpi.comwho.int The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: α-Glucosidase Inhibitory Activity of Selected Compounds
| Compound/Extract | IC50 Value | Source Organism/Details |
| Acarbose (Positive Control) | 2.77 ± 0.09 mg/mL | scielo.br |
| Bavachalcone | 15.35 ± 0.57 μg/mL | scielo.br |
| Polyphenol extracts from Castanea mollissima Blume (CMPE) | 0.33 μg/mL (yeast α-glucosidase) | mdpi.com |
| Avicularin | 17.05 ± 0.75 µg/mL | Isolated from Syzygium myrtifolium leaves nih.gov |
| 4-O-methyl gallic acid | 25.19 ± 0.21 µg/mL | Isolated from Syzygium myrtifolium leaves nih.gov |
Fatty Acid Amide Hydrolase (FAAH) Inhibition (Comparative Studies)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). nih.govnih.gov Inhibitors of FAAH are of interest for their potential in pain management. nih.govnih.gov While direct studies on this compound are limited, research on its parent compound, biochanin A, provides valuable comparative insights.
Biochanin A has been identified as a potent inhibitor of FAAH. nih.govnih.gov It inhibits the hydrolysis of anandamide by mouse, rat, and human FAAH with IC50 values of 1.8, 1.4, and 2.4 µM, respectively. nih.govnih.gov This inhibitory action is considered a significant part of its biochemical profile. nih.govnih.gov Given that this compound is a methoxy (B1213986) derivative of biochanin A, investigating its FAAH inhibitory activity is a logical next step to understand how methylation at the 5-O position affects this biological function.
Table 2: Comparative FAAH Inhibitory Activity
| Compound | Target | IC50 Value |
| Biochanin A | Mouse FAAH | 1.8 µM |
| Biochanin A | Rat FAAH | 1.4 µM |
| Biochanin A | Human FAAH | 2.4 µM |
| URB597 (Selective FAAH inhibitor) | Human Liver FAAH | 3 nM |
| URB597 (Selective FAAH inhibitor) | Rat Brain FAAH | 5 nM |
Antimicrobial Spectrum Analysis
The antimicrobial properties of natural compounds are of significant interest due to the rise of antibiotic-resistant bacteria. scielo.brmdpi.com
Antibacterial Activities
The antibacterial potential of isoflavones and related compounds has been explored against various bacterial strains. While specific data on this compound is not extensively detailed in the provided context, the general activity of plant-derived extracts containing similar phenolic structures provides a basis for its potential efficacy. The antibacterial activity is often assessed by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. frontiersin.org
Antifungal Activities
The antifungal activity of plant extracts is a growing area of research for identifying new therapeutic agents. scielo.brjcu.edu.au Isoflavones and their derivatives are among the compounds being investigated for their potential to inhibit the growth of pathogenic fungi. researchgate.net The effectiveness of antifungal agents is often determined by methods such as disk diffusion and microdilution to establish the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). scielo.brmdpi.com While specific studies focusing solely on the antifungal spectrum of this compound are not detailed, the known antifungal properties of plants from the Zingiberaceae family, which produce a variety of phenolic compounds, suggest that isoflavones like this compound could possess similar activities. cetjournal.it
Table 3: Antifungal Activity of Selected Plant Extracts and Compounds
| Extract/Compound | Target Fungi | Activity/Measurement |
| Ethanol crude extract of Kaempferia galanga | Fusarium sp. | Inhibition zone of 18.33 ± 0.34 mm cetjournal.it |
| Azadirachta indica, Moringa oleifera, Lantana camara extracts | Aspergillus sp., Penicillium sp. | Inhibition of fungal growth journalmrji.com |
| 5-Fluorouridine (5-FUrd) | Candida albicans | MICs ranging from 0.1 μg/mL to 3.2 μg/mL for most strains mdpi.com |
| 5-Fluorouridine (5-FUrd) | Candida parapsilosis | MIC of 0.2 μg/mL mdpi.com |
Other Emerging Biological Activities
Beyond enzyme inhibition and antimicrobial effects, this compound is noted for a range of other potential biological activities, largely based on its classification as an O-methylated isoflavone. These emerging areas of research include its potential anti-inflammatory, antioxidant, and neuroprotective properties. As a phytoestrogen, it can interact with estrogen receptors, which may lead to both estrogenic and antiestrogenic effects. It is also known to modulate signaling pathways such as PI3K/Akt, MAPKs, and NF-κB, which are involved in regulating inflammation, cell survival, and apoptosis.
Molecular Mechanisms of Action Research
Nrf2-Antioxidant Response Element (ARE) Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative stress by binding to the Antioxidant Response Element (ARE) in the promoter region of many cytoprotective genes. nih.govnrc.gov While its parent compound, biochanin A, and its isomer, 7-O-methylbiochanin A, have been studied for their effects on this pathway, specific research on 5-O-Methylbiochanin A is limited. nih.gov
Nrf2 Translocation into the Nucleus
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. nih.gov Upon activation by stimuli like oxidative stress, Nrf2 is released and moves into the nucleus to initiate gene transcription. nih.gov Currently, there is no specific scientific literature available that investigates or documents the effect of this compound on the translocation of Nrf2 into the nucleus.
Upregulation of Nrf2-Dependent Cytoprotective Enzymes (e.g., NQO1, HO-1, γ-GCS)
The activation of the Nrf2-ARE pathway leads to the increased production of several protective enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) synthesis. nih.govnrc.gov Research detailing the specific impact of this compound on the expression levels of these Nrf2-dependent enzymes has not been identified.
Inhibition of Nrf2 Ubiquitylation
Keap1 targets Nrf2 for ubiquitylation, which leads to its degradation by the proteasome, thus keeping its levels low in the cell. nih.gov Some compounds can activate the Nrf2 pathway by preventing this ubiquitylation process. nih.gov However, studies specifically examining whether this compound inhibits Nrf2 ubiquitylation are not available in the current scientific literature.
Interaction with Keap1
The direct interaction between an activating compound and Keap1 can disrupt the Keap1-Nrf2 complex, stabilizing Nrf2. nih.gov There is currently no published research that describes a direct or indirect interaction between this compound and Keap1.
Involvement of Upstream Mitogen-Activated Protein Kinase (MAPK) Pathways
Upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, can phosphorylate Nrf2, leading to its activation and nuclear accumulation. nih.gov The potential role of MAPK pathways in any cellular effects induced by this compound has not been investigated in the available research.
Receptor-Ligand Interaction Mechanisms (e.g., Estrogen Receptor, Androgen Receptor)
Research has been conducted to examine the binding affinity of this compound with steroid hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).
One study prepared four unique isoflavones, including a compound identified as 5-methylgenistein (a structural isomer of this compound), and tested their biological activities. tandfonline.comtandfonline.com In this research, the binding activities against ER and AR were evaluated. The compound, which is structurally similar, demonstrated moderate binding activity to the estrogen receptor but did not show any significant binding to the androgen receptor at the concentrations tested. tandfonline.com
Specifically, methylation at the 5-OH position was suggested to lower the estrogenic activity compared to its parent compounds, potentially by interfering with the compound's ability to dock effectively within the estrogen receptor. tandfonline.com The study indicated that this structural feature—methylation at 5-OH—has a stronger effect on lowering estrogenic activity than substitutions at other positions. tandfonline.com
| Compound | Receptor Target | Binding Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Methylgenistein | Estrogen Receptor (ER) | 161 µM | tandfonline.com |
| 5-Methylgenistein | Androgen Receptor (AR) | > 200 µM (No activity observed) | tandfonline.com |
Enzymatic Target Interaction Mechanisms
The isoflavone (B191592) this compound, also identified as 7-Hydroxy-4',5-dimethoxyisoflavone, interacts with various enzymatic systems, influencing their activity. Research into these interactions reveals a pattern of modulation, particularly with enzymes central to steroid metabolism and inflammatory processes. While direct and extensive research on this compound is limited for some enzyme classes, studies on its parent compounds and structurally similar isoflavones provide significant insights into its potential mechanisms of action.
Aromatase (CYP19A1) Interaction
Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is a critical enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. nih.govnih.gov Its inhibition is a key strategy in managing estrogen-dependent conditions. Isoflavones as a class are well-recognized for their potential to inhibit aromatase. researchgate.netmedchemexpress.com
The mechanism of aromatase inhibitors can be broadly categorized into two types: steroidal inhibitors that act as substrate analogues and non-steroidal inhibitors that interact with the enzyme's heme group. ebi.ac.uk Flavonoids, including isoflavones, typically fall into the non-steroidal category. While specific kinetic data for this compound is not extensively documented in the literature, studies on related isoflavones are informative. For instance, its parent compound, Biochanin A, demonstrates inhibitory activity against aromatase. General structure-activity relationship studies suggest that the substitution pattern on the isoflavone core is crucial for inhibitory potency. researchgate.net
Cyclooxygenase (COX) Enzyme Interaction
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. medchemexpress.comtargetmol.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. medchemexpress.com
Direct research on the interaction between this compound (an isoflavone) and COX enzymes is sparse. However, a study involving the synthesis of a structurally similar 7-hydroxy-4',5-dimethoxyflavone (a flavone (B191248) analog) reported that it exhibited negligible inhibitory activity against COX-2 catalyzed prostaglandin (B15479496) E2 (PGE2) production in LPS-induced RAW 264.7 cells. koreascience.kr This suggests that this particular substitution pattern on a flavone core does not significantly inhibit COX-2. It is important to note the structural difference, as isoflavones and flavones can exhibit different biological activities.
5-Alpha-Reductase Interaction
5-alpha-reductase is a critical enzyme in androgen metabolism, converting testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT). selleckchem.comresearchgate.netresearchgate.net Inhibition of this enzyme is a therapeutic approach for conditions related to high DHT levels. selleckchem.comebi.ac.uk
Studies have investigated the effect of various isoflavonoids on the activity of rat prostate testosterone 5α-reductase. In this research, the compound 4',7-dimethoxyisoflavone , a synonym for this compound, was found to exert a lower inhibitory effect on the enzyme compared to other tested isoflavones like its parent compound Biochanin A and Genistein (B1671435). ebi.ac.ukresearchgate.net
| Enzyme | Compound Tested | Observed Effect | Reference |
|---|---|---|---|
| 5-Alpha-Reductase | 4',7-Dimethoxyisoflavone (this compound) | Lower inhibitory effect compared to Biochanin A and Genistein. | researchgate.net, ebi.ac.uk |
| Cyclooxygenase-2 (COX-2) | 7-Hydroxy-4',5-dimethoxyflavone (Structural Analog) | Negligible inhibitory activity against PGE2 production. | koreascience.kr |
Other Cytochrome P450 (CYP) Enzyme Interactions
Beyond aromatase (CYP19A1), isoflavones are known to interact with a range of other cytochrome P450 enzymes, which are central to the metabolism of a vast number of xenobiotics, including drugs. turkjps.orgnih.gov Inhibition of these enzymes can lead to significant alterations in the pharmacokinetics of co-administered substances. turkjps.orgbiomolther.org
While specific data for this compound is limited, extensive research on its metabolic precursors, Biochanin A and Genistein, demonstrates significant inhibitory effects on several key human CYP isoforms. For example, Biochanin A is metabolized by CYP1B1 to produce Genistein, and both the parent compound and its metabolite can inhibit the enzyme. acs.org Genistein has been shown to be a potent noncompetitive inhibitor of CYP2C9 and CYP3A4. researchgate.net The inhibitory potential of these related isoflavones highlights a potential mechanism of action for this compound, though further direct studies are required.
| Enzyme | Inhibitor (Related Isoflavone) | Inhibition Constant (Ki) / IC50 | Type of Inhibition | Reference |
|---|---|---|---|---|
| CYP1B1 | Genistein | Ki = 1.9 μM | Mixed | acs.org |
| CYP1B1 | Daidzein (B1669772) | Ki = 3.7 μM | Competitive | acs.org |
| CYP2C9 | Genistein | Ki = 35.96 μM | Noncompetitive | researchgate.net |
| CYP2C9 | Daidzein | Ki = 60.56 μM | Noncompetitive | researchgate.net |
| CYP3A4 | Genistein | Ki = 23.25 μM | Noncompetitive | researchgate.net |
| CYP3A4 | Biochanin A | Ki = 57.69 μM | - | researchgate.net |
| CYP1A2 | 7-Hydroxy-isoflavone | Ki around 10-20 μM | Competitive | nih.gov |
Protein Kinase Interaction
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by adding phosphate (B84403) groups to proteins, a process known as phosphorylation. biomolther.orgnih.gov The inhibition of specific protein kinases is a major target for drug development. ebi.ac.uk
Direct evidence for this compound as a protein kinase inhibitor is not prominent in the literature. However, its parent compound, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), is recognized as a tyrosine kinase inhibitor. ebi.ac.uk Furthermore, studies have demonstrated that Biochanin A can induce apoptosis in human osteosarcoma cells by inhibiting the phosphorylation of key protein kinases in the ERK and Akt signaling pathways. nih.gov This action suggests that isoflavones, including potentially this compound, may exert their effects by modulating these critical cell signaling cascades.
In Vitro Metabolism and Pharmacokinetic Research
Metabolic Stability Assessments
Metabolic stability is a critical parameter in drug discovery, defined as the susceptibility of a compound to metabolism. It is typically expressed as the percentage of the parent compound that is lost over a period of incubation with a metabolically active system. springernature.com Understanding the metabolic stability of a compound like 5-O-Methylbiochanin A is essential for predicting its pharmacokinetic properties. In vitro models are widely used for this purpose as they are cost-effective, adaptable to high-throughput screening, and can provide a wealth of data to guide further studies. springernature.comevotec.com These models help in ranking compounds early in the discovery phase, reducing the likelihood of failure in later developmental stages due to unfavorable pharmacokinetics. springernature.com
Hepatic Microsomal Metabolism Studies
Hepatic microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells. evotec.com They are a standard and widely used in vitro tool for assessing the metabolic stability of compounds, particularly for Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. evotec.comcreative-diagnostics.comsrce.hr These studies involve incubating the test compound, such as this compound, with liver microsomes in the presence of necessary cofactors like NADPH. evotec.comcreative-diagnostics.com The reaction is monitored over time to determine the rate at which the parent compound is consumed. evotec.com
The general procedure for a microsomal stability assay involves several key steps. The test compound is incubated with liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH. evotec.com Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the metabolic reaction is stopped, typically by adding a solvent like acetonitrile (B52724). evotec.com The remaining amount of the parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comsrce.hr This allows for the calculation of the in vitro intrinsic clearance (CLint), which describes the maximal metabolic activity of the liver microsomes towards the compound. srce.hr
Species-specific liver microsomes (e.g., from humans, rats, mice, dogs) are often used to investigate interspecies differences in metabolism. evotec.comsrce.hr This information is valuable for selecting appropriate animal models for preclinical studies. bioivt.com While primarily used for Phase I metabolism, liver microsomes can also be adapted to study Phase II metabolism by including appropriate cofactors like UDPGA. evotec.com
Hepatocyte Incubation Models
Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors at physiologically relevant concentrations. srce.hryoutube.comdls.com This makes them a more comprehensive and physiologically relevant model compared to liver microsomes for predicting hepatic clearance. srce.hr Hepatocytes can be used in suspension or as plated cultures. springernature.com
Suspension cultures of cryopreserved hepatocytes are commonly used for determining metabolic stability. bioivt.comyoutube.com These assays are typically conducted over a few hours. bioivt.com The general protocol involves incubating the test compound with a known concentration of viable hepatocytes. youtube.com Similar to microsomal assays, samples are taken at different time points, the reaction is quenched, and the disappearance of the parent compound is measured. youtube.com
One of the advantages of using hepatocytes is their ability to provide a more complete picture of a compound's metabolism, including the formation of both Phase I and Phase II metabolites. nih.gov However, working with primary hepatocytes can be challenging due to their limited viability in suspension and sensitivity to handling. bioivt.com For compounds with poor cell membrane permeability, specialized permeabilized hepatocytes may be used to ensure the compound can access the intracellular metabolic enzymes. dls.com
The data generated from hepatocyte incubation models, such as the intrinsic clearance, can be used to predict in vivo pharmacokinetic parameters like hepatic clearance and bioavailability. srce.hr
Metabolite Identification and Characterization
Identifying and characterizing the metabolites of a drug candidate is a crucial step in drug development. This process, often referred to as metabolite profiling or MetID, helps to understand the metabolic fate of a compound and can reveal potential clearance pathways. wuxiapptec.com In vitro systems, such as liver microsomes and hepatocytes, are instrumental in generating metabolites for subsequent identification. dshs-koeln.denih.gov
The process typically involves incubating the parent compound with the chosen in vitro system. After the incubation period, the samples are processed to separate the metabolites from the remaining parent drug and other matrix components. dshs-koeln.de High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful analytical technique used for this purpose. wuxiapptec.commpg.de HRMS provides accurate mass measurements, which aids in the elucidation of the elemental composition of the metabolites. wuxiapptec.com By comparing the mass spectra of the metabolites to that of the parent compound, researchers can deduce the types of metabolic transformations that have occurred.
Metabolomics, the large-scale study of small molecules or metabolites, can also be integrated with metabolic pathway information to identify metabolites that may modulate a biological response. nih.gov This approach can provide a deeper understanding of the biological activity of the metabolites themselves. nih.gov
Elucidation of Major Metabolic Pathways (e.g., deglycosylation, demethylation, oxidation)
Once metabolites have been identified, the major metabolic pathways of the parent compound can be elucidated. A metabolic pathway is a series of enzyme-catalyzed chemical reactions that lead to the transformation of a starting molecule. libretexts.org These pathways can be anabolic (building larger molecules) or catabolic (breaking down larger molecules). libretexts.org
Common metabolic transformations for compounds like isoflavones include:
Oxidation: This is a common Phase I reaction, often mediated by CYP enzymes, which introduces or exposes a functional group on the molecule. creative-diagnostics.comnih.gov This can involve hydroxylation or the formation of sulfoxides and sulfones. dshs-koeln.de
Demethylation: This process involves the removal of a methyl group from the molecule. nih.gov In the case of this compound, demethylation would be a key metabolic step.
Deglycosylation: This involves the removal of a sugar moiety from a glycoside. While this compound is not a glycoside itself, this pathway is relevant for many related flavonoid compounds.
Glucuronidation: This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating its excretion. dshs-koeln.de
Synthetic and Semisynthetic Derivatization Studies
Total Synthesis Approaches for 5-O-Methylbiochanin A
The total synthesis of this compound is most commonly achieved through the selective methylation of its parent compound, biochanin A (5,7-dihydroxy-4'-methoxyisoflavone). The primary challenge in this synthesis is the differentiation between the two hydroxyl groups at the C-5 and C-7 positions of the isoflavone (B191592) core. The C-5 hydroxyl group exhibits lower reactivity due to its involvement in a strong intramolecular hydrogen bond with the adjacent C-4 carbonyl group.
A developed synthetic method addresses this by starting with 5,7-dihydroxyisoflavones like biochanin A. researchgate.net A common and effective strategy involves a protection-methylation-deprotection sequence. researchgate.net
Key Synthetic Steps:
Protection of the 7-OH group: The more reactive 7-hydroxyl group of biochanin A is selectively protected. Dimethylcarbamoylchloride has been successfully proposed and used for this purpose. researchgate.net This protecting group reacts preferentially at the C-7 position.
Methylation of the 5-OH group: With the C-7 hydroxyl group protected, the C-5 hydroxyl group is then methylated. This is typically accomplished using a methylating agent such as dimethyl sulfate (B86663) in the presence of a weak base like potassium carbonate.
Deprotection of the 7-OH group: The final step is the removal of the protecting group from the C-7 position to yield this compound. This is usually achieved under acidic conditions.
This strategic approach allows for the regioselective synthesis of this compound with good yields. researchgate.net
Preparation of this compound Derivatives
The preparation of derivatives from the this compound scaffold is crucial for investigating how structural modifications influence biological activity. These modifications often involve glycosylation or the addition of other functional groups.
Glycosylation, the attachment of sugar moieties, can significantly alter the solubility and stability of flavonoids. mdpi.com While direct glycosylation of this compound is a possibility, much of the research has focused on the microbial biotransformation of its precursor, biochanin A, to produce various glycosylated derivatives. These methods are powerful tools for creating specific glycosides that may be difficult to synthesize chemically. mdpi.com
For instance, the fungus Absidia coerulea has been shown to convert biochanin A into two different glucosides. mdpi.comresearchgate.net The primary product is sissotrin (B208393) (biochanin A 7-O-glucoside), but a novel derivative, 5-O-glucosyl biochanin A (also named isosissotrin), is also formed where the glucose molecule is attached at the C-5 position. mdpi.comresearchgate.net This demonstrates a rare microbial glycosylation at the less reactive C-5 hydroxyl group.
Other fungi, such as Beauveria bassiana, perform a 4"-O-methylation of the glucose unit after attaching it to the C-7 position of isoflavones. mdpi.comresearchgate.net
The table below summarizes key findings from microbial biotransformation studies on biochanin A.
| Microorganism | Substrate | Product(s) | Isolated Yield |
| Absidia coerulea | Biochanin A | Sissotrin (7-O-glucoside) | 4.6% mdpi.com |
| 5-O-glucosyl biochanin A | - | ||
| Absidia glauca | Biochanin A | Sissotrin (7-O-glucoside) | 40.3% mdpi.com |
| Beauveria bassiana | Biochanin A | 4"-O-methyl-7-O-glucosyl biochanin A | 30.8% mdpi.comresearchgate.net |
This interactive table summarizes the microbial glycosylation of Biochanin A.
Beyond glycosylation, other functional groups can be introduced to the this compound structure. One notable example is aminomethylation, which introduces nitrogen-containing functional groups. Research has been conducted on the aminomethylation of 7-hydroxy-5-methoxyisoflavones, including this compound, using formaldehyde (B43269) aminals. researchgate.net
Studies have shown that the aminomethylation of this compound occurs selectively at the C-8 position of the chromone (B188151) ring, resulting in monoaminomethyl derivatives. researchgate.net This regioselectivity provides a direct route to novel nitrogen-containing isoflavone derivatives.
| Starting Material | Reagents | Modification Type | Position of Modification | Product Type |
| This compound | Formaldehyde aminals | Aminomethylation | C-8 | 8-[(dialkylamino)methyl]-7-hydroxy-5-methoxy-isoflavones researchgate.net |
This interactive table outlines the semisynthetic aminomethylation of this compound.
Development of Novel Synthetic Methodologies
The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign ("green") methodologies. mdpi.commdpi.com While many of these advanced techniques have not yet been specifically documented for the synthesis of this compound, they represent the future direction for the synthesis of isoflavones and other natural products.
Potential modern synthetic approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com This has been successfully applied to the synthesis of coumarins, which share a common structural core with isoflavones. mdpi.com
Solvent-Free Reactions: Performing reactions without a solvent, often using techniques like high-energy ball milling (mechanochemistry), reduces chemical waste and can lead to cleaner processes. mdpi.com
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency by reducing the number of synthetic and purification steps. mdpi.commdpi.com
Green Catalysis: The development and use of non-toxic, reusable catalysts, such as certain clays (B1170129) or lanthanides, align with the principles of green chemistry and can make synthetic routes more sustainable. mdpi.com
The application of these novel methodologies to the total synthesis and derivatization of this compound could provide more efficient access to this compound and its analogues for further research.
Advanced Analytical Research Methodologies
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to isolating 5-O-Methylbiochanin A from natural extracts or synthetic reaction mixtures, ensuring a pure sample for subsequent structural and functional analyses.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of isoflavones, including this compound. jfda-online.com The method's high resolution and sensitivity make it ideal for separating structurally similar compounds. nih.gov A typical HPLC setup for this isoflavone (B191592) involves a reversed-phase column, most commonly a C18 (ODS) column. jfda-online.commdpi.com
The separation is typically achieved using a gradient elution system. A common mobile phase consists of a mixture of an aqueous solvent (often with a small percentage of an acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jfda-online.comchromatographyonline.comphcogres.com The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more nonpolar compounds. jfda-online.com Detection is most frequently performed using a UV detector, with a characteristic absorption maximum for isoflavones observed around 260 nm. jfda-online.commdpi.com The retention time under specific conditions is a key identifier for the compound, and the peak area allows for its quantification. researchgate.net
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (ODS), e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Column Temperature | 35 °C |
For the isolation of larger quantities of pure this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) with an Octadecylsilyl (ODS) stationary phase is employed. mdpi.comtandfonline.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. mdpi.comtandfonline.com The goal is to fractionate the mixture and collect the portion containing the target compound with high purity. tandfonline.com
The mobile phase often consists of methanol and water, sometimes with the addition of acetic acid to optimize separation. tandfonline.com Following an initial purification step, such as flash chromatography, the fractions containing the isoflavone are subjected to preparative ODS HPLC. mdpi.com The eluent is monitored, and the fraction corresponding to the retention time of this compound is collected. Subsequent evaporation of the solvent yields the purified compound. tandfonline.com This method is crucial for obtaining the necessary amounts of pure material for detailed spectroscopic analysis and biological activity testing. tandfonline.comtandfonline.com
Spectroscopic Characterization Methods
Once purified, this compound is subjected to various spectroscopic methods to confirm its identity and elucidate its detailed molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules like this compound. proquest.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides comprehensive information about the carbon skeleton and the placement of protons and functional groups. proquest.comnih.gov
¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule. The chemical shift (δ) of each proton provides information about its electronic environment. libretexts.org For this compound, one would expect to see signals for the aromatic protons on the A and B rings, a characteristic singlet for the H-2 proton of the isoflavone core, and singlets for the two methoxy (B1213986) groups.
¹³C NMR: This spectrum reveals all the unique carbon atoms in the molecule. oregonstate.edu The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy). libretexts.org Key signals for this compound would include the carbonyl carbon (C-4), carbons of the A and B rings, and the carbons of the methoxy groups.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule. cam.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively assigning which proton is attached to which carbon. hmdb.ca
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 2 | 152.5 | 8.3 (s) |
| 3 | 124.0 | - |
| 4 | 175.0 | - |
| 5 | 161.5 | - |
| 6 | 98.5 | 6.4 (d, 2.2) |
| 7 | 162.0 | - |
| 8 | 93.0 | 6.2 (d, 2.2) |
| 9 | 158.0 | - |
| 10 | 106.5 | - |
| 1' | 123.5 | - |
| 2' | 130.5 | 7.1 (d, 8.5) |
| 3' | 114.5 | 6.9 (d, 8.5) |
| 4' | 159.0 | - |
| 5' | 114.5 | 6.9 (d, 8.5) |
| 6' | 130.5 | 7.1 (d, 8.5) |
| 5-OCH₃ | 56.0 | 3.9 (s) |
| 4'-OCH₃ | 55.5 | 3.8 (s) |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure. libretexts.orgweebly.com When coupled with a high-resolution separation technique like Ultra High Performance Liquid Chromatography (UPLC), and a high-accuracy mass analyzer like Quadrupole Time-of-Flight (QTOF), it becomes a powerful tool for identifying compounds in complex mixtures. jmb.or.krnih.govplos.org
For this compound (molecular formula C₁₇H₁₄O₅), the expected exact mass can be calculated and then compared to the measured mass of the molecular ion [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. High-resolution QTOF-MS can measure this mass with high accuracy, confirming the elemental composition. jmb.or.kr Furthermore, tandem MS (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For isoflavones, common fragmentation pathways include retro-Diels-Alder (RDA) reactions of the C-ring and losses of small molecules like CO, CHO, and methyl radicals from the methoxy groups. libretexts.org This detailed fragmentation data provides definitive structural confirmation.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a compound. japsonline.com Molecules with chromophores, such as the conjugated aromatic system in this compound, absorb light at specific wavelengths, leading to electronic transitions. researchgate.net The UV spectrum of an isoflavone typically shows two major absorption bands. researchgate.net
For isoflavones like genistein (B1671435) and its derivatives, a characteristic intense absorption band, known as Band I, appears in the range of 300-340 nm, while Band II appears around 250-270 nm. mdpi.comresearchgate.net The spectrum of this compound is expected to show a strong absorption peak at approximately 260 nm. japsonline.comresearchgate.net While UV-Vis spectroscopy is not sufficient for complete structure elucidation on its own, it serves as a quick and simple method for initial identification, quantification, and as a detection method in HPLC. japsonline.com The exact position and intensity of the absorption maxima can be influenced by the solvent and the substitution pattern on the isoflavone core.
Compound Index
Bioanalytical Assay Techniques for Activity Profiling
The biological activities of this compound are evaluated using various bioanalytical methods designed to quantify its effects at a cellular and molecular level. These assays are crucial for understanding the compound's mechanism of action and potential therapeutic applications. The primary techniques employed for activity profiling include cell-based reporter assays and spectrophotometric assays.
Cell-Based Reporter Assays
Cell-based reporter assays are powerful tools for studying the effect of a compound on specific cellular signaling pathways or gene expression. clinisciences.com These assays typically involve genetically modifying cells to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a specific promoter sequence that is responsive to a particular signaling pathway. clinisciences.compromega.ro When the pathway is activated or inhibited by a test compound, the expression of the reporter gene changes, leading to a measurable signal like light emission or fluorescence. bio-connect.nl
For this compound, these assays are particularly useful for investigating its influence on nuclear receptor signaling and inflammatory pathways. As a phytoestrogen, this compound's interaction with estrogen receptors (ER) is a key area of research. Reporter assays can quantify the agonistic or antagonistic activity of the compound on ER subtypes. In these systems, cells are engineered with a reporter gene linked to an estrogen-responsive element (ERE). Binding of this compound to the ER can trigger the transcription of the reporter gene, providing a quantitative measure of its estrogenic activity.
One study investigated the ER binding activity of several isoflavones, including compounds structurally related to this compound, using a competitive binding assay, which is a common application of reporter-based principles. The results, measured as the half-maximal inhibitory concentration (IC₅₀), indicate the compound's potency in displacing a natural ligand from the receptor. tandfonline.com For instance, the related compound 2'-hydroxygenistein (B73024) showed potent ER binding activity. tandfonline.com
Furthermore, cell-based reporter assays are employed to screen for effects on pathways like the nuclear factor-kappa B (NF-κB) signaling pathway, which is central to inflammation. Reporter kits are commercially available to monitor the activity of the Nrf2 antioxidant pathway and the JNK signaling pathway, providing standardized methods to assess the bioactivity of compounds like this compound. biocompare.com
| Compound | ER Binding IC₅₀ (μM) | AR Binding IC₅₀ (μM) |
|---|---|---|
| Barpisoflavone A (5-methyl, 2'-hydroxygenistein) | 87.5 | >200 |
| 2'-Hydroxygenistein | 5.0 | >200 |
| 5-Methylgenistein | 161 | >200 |
| Genistein (Reference) | 0.75 | >200 |
| Daidzein (B1669772) (Reference) | 26 | >200 |
Spectrophotometric Assays
Spectrophotometric assays are a versatile and widely used class of bioanalytical techniques for profiling the activity of natural compounds. thermofisher.com These methods measure the change in absorbance of light by a solution as a result of a chemical reaction, allowing for the quantification of various biological activities. thermofisher.com For this compound, these assays are primarily used to determine its antioxidant capacity and enzyme-inhibitory effects.
Antioxidant Activity Assays: The antioxidant potential of this compound is commonly evaluated using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
ABTS Assay: This method involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. nih.gov In the presence of an antioxidant like this compound, the radical is neutralized, leading to a decrease in absorbance that is proportional to the compound's antioxidant activity. nih.govmdpi.com
DPPH Assay: This assay uses the stable free radical DPPH, which has a deep violet color in solution. An antioxidant compound donates a hydrogen atom to DPPH, reducing it to a colorless or yellowish form. The rate of color change, measured as a decrease in absorbance at a specific wavelength, reflects the radical scavenging capacity of the compound. d-nb.info
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic environment. nih.gov The change in absorbance is monitored spectrophotometrically. nih.gov
Studies on related isoflavones have shown that their antioxidant activities are comparable to well-known antioxidants like genistein and daidzein, suggesting that the core isoflavone structure contributes significantly to this property. tandfonline.com
| Assay | Principle | Measurement |
|---|---|---|
| ABTS | Decolorization of pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant. nih.gov | Decrease in absorbance. |
| DPPH | Reduction of the stable DPPH radical by an antioxidant. | Decrease in absorbance at ~517 nm. |
| FRAP | Reduction of a colorless Fe³⁺ complex to a blue-colored Fe²⁺ complex by an antioxidant. nih.gov | Increase in absorbance at ~593 nm. nih.gov |
Enzyme Inhibition Assays: Spectrophotometry is also a key method for assessing the ability of this compound to inhibit specific enzymes. This is often done by measuring the rate of product formation from a substrate that changes color upon conversion by the enzyme.
α-Glucosidase Inhibition: This enzyme is involved in carbohydrate digestion, and its inhibition is relevant for managing blood glucose levels. Assays measure the inhibition of α-glucosidase activity by monitoring the release of a chromophore, such as p-nitrophenol, from a synthetic substrate. mdpi.com The inhibitory activity of related isoflavones has been documented, suggesting a potential role for this compound in this area. tandfonline.com
Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions. nih.govenamine.net High-throughput spectrophotometric or LC-MS/MS-based assays are used to screen for the inhibitory potential of compounds against various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2). enamine.netbienta.net These assays monitor the metabolism of specific probe substrates, where a decrease in metabolite formation in the presence of the test compound indicates inhibition. enamine.net The activity of cytochrome P450 enzymes can be measured by monitoring the oxidation of NADPH, which shows a decrease in absorbance at 340 nm as it is consumed. libretexts.org
Comparative Research and Structure Activity Relationship Sar Studies
Comparison with Parent Compound Biochanin A
5-O-Methylbiochanin A is an O-methylated derivative of Biochanin A, which is also known as 5,7-dihydroxy-4'-methoxyisoflavone. wikipedia.org The primary structural difference between the two compounds is the substitution of the hydroxyl group at the C-5 position of the A-ring with a methoxy (B1213986) group.
This specific methylation pattern is anticipated to influence its biological activity and bioavailability. The methylation at the 5-position can enhance its chemical stability and modify its interaction with molecular targets. While Biochanin A is known to be metabolized by 4'-O-demethylation to the more potent phytoestrogen genistein (B1671435), the methylation at the C-5 position in this compound introduces a distinct structural feature. nih.gov This change from a hydroxyl to a methoxy group alters the molecule's polarity, lipophilicity, and hydrogen-bonding capacity, which are critical factors in determining how it binds to enzymes and cellular receptors. Research into various synthetic derivatives of Biochanin A, including 5-O-methylated versions, has been undertaken to explore these structure-activity relationships. koreascience.kr
Table 1: Structural Comparison of this compound and Biochanin A
| Feature | This compound | Biochanin A |
|---|---|---|
| Chemical Formula | C₁₇H₁₄O₅ | C₁₆H₁₂O₅ wikipedia.org |
| Substitution at C-5 | Methoxy group (-OCH₃) | Hydroxyl group (-OH) wikipedia.org |
| Substitution at C-7 | Hydroxyl group (-OH) | Hydroxyl group (-OH) wikipedia.org |
| Substitution at C-4' | Methoxy group (-OCH₃) | Methoxy group (-OCH₃) wikipedia.org |
Comparative Analysis with Related Isoflavones (e.g., Genistein, Daidzein (B1669772), Formononetin)
The bioactivity of this compound can be further understood by comparing it with other prominent isoflavones: genistein, daidzein, and formononetin (B1673546). These compounds share the same basic isoflavone (B191592) backbone but differ in their hydroxylation and methylation patterns.
Genistein (4',5,7-trihydroxyisoflavone): Structurally, genistein differs from this compound at both the C-5 and C-4' positions. Genistein has hydroxyl groups at both positions, whereas this compound has methoxy groups. Biochanin A is a direct metabolic precursor to genistein in humans through O-demethylation of the 4'-methoxy group. nih.gov
Daidzein (4',7-dihydroxyisoflavone): Daidzein lacks the C-5 hydroxyl group present in the biochanin A scaffold. Its metabolic precursor, formononetin, is demethylated at the 4'-position to form daidzein. nih.gov
Formononetin (7-hydroxy-4'-methoxyisoflavone): Like daidzein, formononetin lacks a substituent at the C-5 position. It is structurally the simplest of the compared isoflavones.
Research comparing the biological activities of various isoflavones demonstrates the critical role of these substitutions. For example, in a study of estrogen receptor (ER) binding, genistein showed potent activity (IC₅₀ 0.75 μM), which was significantly stronger than that of daidzein (IC₅₀ 26 μM). tandfonline.com A structurally related compound, 5-methylgenistein (which shares the C-5 methylation pattern with this compound but has a hydroxyl at C-4'), showed considerably weaker ER binding activity (IC₅₀ 161 μM). tandfonline.com This suggests that methylation at the C-5 position may reduce affinity for the estrogen receptor compared to a hydroxyl group.
In terms of metabolism, isoflavones like formononetin and biochanin A are metabolized at different rates by human intestinal and liver microsomes. nih.gov These differences in metabolic stability and receptor affinity, governed by their unique substitution patterns, lead to distinct biological profiles.
Table 2: Comparative Estrogen Receptor (ER) Binding Affinity of Related Isoflavones
| Compound | IC₅₀ (μM) for ER Binding tandfonline.com |
|---|---|
| Genistein | 0.75 |
| Daidzein | 26 |
| 5-Methylgenistein | 161 |
Data for this compound is not specified in the cited source but the data for 5-Methylgenistein provides insight into the effect of C-5 methylation.
Elucidation of Structure-Activity Relationships for Observed Biological Effects
The structure-activity relationship (SAR) for isoflavones helps to explain how specific chemical features are responsible for their biological effects. wikipedia.org For this compound, the key structural determinants of its activity are the methoxy groups at the C-5 and C-4' positions and the hydroxyl group at the C-7 position.
The Role of the C-5 Substitution: The presence of a hydroxyl group at the C-5 position, as seen in biochanin A and genistein, is often associated with significant biological activities, including antioxidant and estrogenic effects. This hydroxyl group can form a hydrogen bond with the adjacent ketone at C-4, influencing the planarity and electronic properties of the A and C rings. Replacing this hydroxyl group with a methoxy group in this compound eliminates this hydrogen bonding potential and introduces a bulkier, more lipophilic group. This modification is expected to alter the compound's binding affinity for various enzymes and receptors, potentially leading to a different biological activity profile compared to its C-5 hydroxyl counterparts. tandfonline.com As seen with 5-methylgenistein, methylation at this position can decrease estrogen receptor binding. tandfonline.com
The Role of the C-4' Methoxy Group: The methoxy group on the B-ring at the 4' position is a defining feature of biochanin A, formononetin, and this compound. In the body, this group can be cleaved via O-demethylation to yield a hydroxyl group, converting biochanin A to genistein and formononetin to daidzein. nih.gov This metabolic conversion generally increases estrogenic potency, indicating that the 4'-hydroxyl group is a key pharmacophore for estrogen receptor interaction. Therefore, this compound can be considered a pro-drug that may be metabolized into 5-O-methylgenistein.
The Role of the C-7 Hydroxyl Group: The C-7 hydroxyl group is a common feature among these isoflavones and is a primary site for glycosylation (attachment of a sugar molecule). Glycosylation increases water solubility but generally renders the isoflavone biologically inactive until the sugar moiety is cleaved. The free hydroxyl at C-7 is considered important for many biological activities.
Future Research Directions
Exploration of Unexplored Biological Activities and Therapeutic Potential
While some biological activities of 5-O-Methylbiochanin A have been investigated, many potential therapeutic applications remain unexplored. Future research should focus on systematically screening the compound for a broader range of pharmacological effects.
Table 1: Potential Therapeutic Areas for Future Investigation
| Therapeutic Area | Rationale and Research Focus |
| Neurodegenerative Diseases | The rising prevalence of neurodegenerative disorders like Alzheimer's and Parkinson's disease necessitates the search for new therapeutic agents. frontiersin.orgwikipedia.orgneurodegenerationresearch.eu Natural products are a promising source for neuroprotective compounds. frontiersin.org Future studies should investigate the potential of this compound to mitigate neuronal damage, reduce protein aggregation (a hallmark of many neurodegenerative diseases), and modulate neuroinflammation. frontiersin.orgwikipedia.org The role of epigenetic modifications, such as changes in 5-hydroxymethylcytosine (B124674) (5hmC), in neurodegeneration is an emerging area of interest, and investigating the compound's effect on these processes could be a novel research direction. nih.govnih.gov |
| Metabolic Disorders | Flavonoids have shown potential in managing metabolic diseases. researchgate.net Research could explore the effects of this compound on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles. Investigating its impact on key signaling pathways involved in metabolic regulation would be crucial. researchgate.net |
| Antiviral and Antimicrobial Activities | The search for new anti-infective agents is a global priority due to rising drug resistance. nih.gov Screening this compound against a panel of viruses and pathogenic bacteria could uncover previously unknown antimicrobial properties. |
| Anti-inflammatory Diseases | While the parent compound, biochanin A, has known anti-inflammatory effects, the specific anti-inflammatory potential of this compound warrants further investigation. nih.gov Studies could explore its efficacy in various models of inflammatory diseases, such as arthritis and inflammatory bowel disease. nih.govwjgnet.com |
Deeper Elucidation of Molecular Mechanisms and Signaling Pathways
A comprehensive understanding of how this compound exerts its biological effects at the molecular level is currently lacking. Future research should aim to identify its specific protein targets and delineate the signaling pathways it modulates.
Key Research Questions:
Protein Target Identification: What are the primary molecular targets of this compound? Techniques such as affinity chromatography and proteomics can be employed to identify binding proteins. thno.org The human proteome contains numerous potential drug targets, including enzymes, receptors, and ion channels. proteinatlas.org
Signaling Pathway Modulation: How does this compound influence key cellular signaling pathways? Investigating its effects on pathways such as NF-κB, MAPKs, and Nrf2, which are crucial in inflammation and oxidative stress, is essential. mdpi.comresearchgate.netnih.gov The impact on pro-inflammatory cytokine and chemokine production should also be a focus. mdpi.com
Gene Expression Regulation: Does this compound alter the expression of specific genes? Transcriptomic analyses can provide a global view of the changes in gene expression induced by the compound.
Development of Novel Synthetic Strategies and Analog Design
To facilitate further research and potential therapeutic development, efficient and scalable synthetic methods for this compound are needed. Furthermore, the design and synthesis of analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Table 2: Synthetic and Medicinal Chemistry Approaches
| Approach | Description |
| Novel Synthetic Routes | Current synthetic methods for isoflavones can be complex. nih.gov Developing more efficient, high-yield, and environmentally friendly synthetic strategies is crucial. researchgate.net This could involve exploring new catalytic systems or domino reactions. researchgate.netsapub.org Recent advances in the synthesis of isoflavonoids highlight various methodologies, including those based on deoxybenzoin (B349326) precursors and metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions. rsc.orgrsc.orgnih.gov |
| Analog Design and Synthesis | The synthesis of a series of this compound analogs with systematic structural modifications will be critical. This will enable the exploration of structure-activity relationships (SAR). researchgate.netresearchgate.netdrugdesign.org |
| Structure-Activity Relationship (SAR) Studies | By comparing the biological activities of the synthesized analogs, researchers can identify the key structural features required for a desired pharmacological effect. researchgate.netmdpi.com This knowledge can guide the design of more potent and selective compounds. For example, the position and nature of substituent groups on the flavonoid scaffold can significantly impact activity. mdpi.comnih.gov |
Advanced In Vitro Modeling for Metabolic Pathways and Interactions
Understanding the metabolic fate of this compound is essential for predicting its bioavailability and potential for drug-drug interactions. Advanced in vitro models can provide more physiologically relevant data compared to traditional cell culture systems.
Future Research Focus:
Microfluidic "Organ-on-a-Chip" Systems: These devices can mimic the microenvironment of human organs, such as the liver and intestine, providing a more accurate platform to study metabolism and toxicity. nih.govjkslms.or.kroup.com They allow for the co-culture of different cell types and the simulation of physiological flow, offering insights into inter-organ interactions. nih.govoup.com
3D Cell Culture and Organoids: Three-dimensional cell culture models, including organoids, better replicate the complex cellular interactions and architecture of tissues compared to 2D cell monolayers. unl.pt These models can be used to investigate the intestinal absorption and hepatic metabolism of this compound. unl.pt
Metabolite Identification and Profiling: Utilizing techniques like mass spectrometry coupled with in vitro metabolic systems (e.g., human liver microsomes) can identify the major metabolites of this compound. rsc.org This information is crucial for understanding its complete metabolic pathway.
Drug-Drug Interaction Studies: Advanced in vitro models can be used to assess the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as cytochrome P450s. ucl.ac.uk This is a critical step in evaluating its safety profile for potential clinical use.
Q & A
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
- Answer : Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from variations in assay conditions (e.g., cell lines, ROS probes) or compound purity. Systematic replication studies with standardized protocols (e.g., identical cell passage numbers, controlled oxygen levels) are critical. Meta-analyses of published data, guided by PRISMA guidelines, can identify confounding variables. Contradictory findings should be contextualized within dose-response relationships and bioavailability limitations .
05 文献检索Literature search for meta-analysis02:58
Q. What experimental designs are optimal for studying this compound’s interaction with estrogen receptors?
- Answer : Competitive binding assays using recombinant ERα/ERβ and radiolabeled estradiol (e.g., ³H-estradiol) provide IC₅₀ values. Transcriptional activity is assessed via luciferase reporter assays in ER-positive cell lines (e.g., MCF-7). Computational docking (e.g., AutoDock Vina) predicts binding modes, but mutagenesis studies (e.g., alanine scanning of ER ligand-binding domains) are required to validate interactions. Negative controls (e.g., ER-knockout models) ensure specificity .
Q. How can pharmacokinetic parameters of this compound be accurately modeled in preclinical studies?
- Answer : Employ physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Input parameters include logP (lipophilicity), plasma protein binding (equilibrium dialysis), and metabolic stability (e.g., hepatic microsomal assays). In vivo studies in rodents should collect serial blood samples over 24–48 hours, analyzed via LC-MS/MS. Interspecies scaling factors (e.g., allometric exponents) improve translational relevance .
Q. What strategies enhance the bioavailability of this compound for therapeutic applications?
- Answer : Nanoformulations (e.g., liposomes, PLGA nanoparticles) improve solubility and half-life. Surface modification with targeting ligands (e.g., folate for cancer cells) enhances tissue specificity. Pharmacokinetic synergists like piperine (a CYP3A4 inhibitor) can reduce first-pass metabolism. Comparative studies of oral vs. intravenous administration are essential to assess absolute bioavailability .
Q. How should researchers address gaps in the structure-activity relationship (SAR) of methylated isoflavones?
- Answer : Synthesize analogs with systematic substitutions (e.g., hydroxyl → methoxy groups at positions 5, 7, or 4') and test them in parallel assays (e.g., antiproliferative, antioxidant). Multivariate analysis (e.g., principal component analysis) identifies critical substituents. Med. Chem. Commun. guidelines recommend limiting structural variations to 2–3 per study to avoid data complexity .
Methodological Best Practices
- Data Validation : Use triplicate measurements and statistical models (e.g., ANOVA with post-hoc tests) to ensure reproducibility. Cross-validate findings with orthogonal assays (e.g., Western blot alongside ELISA) .
- Literature Reviews : Follow PRISMA guidelines for systematic reviews, leveraging databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND (antioxidant OR apoptosis)") .
- Ethical Reporting : Disclose conflicts of interest and funding sources per Beilstein Journal of Organic Chemistry policies. Raw data should be archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
